N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide is a compound belonging to the quinoline family, which is known for its versatile applications in various fields such as industrial and synthetic organic chemistry. Quinoline derivatives have been extensively studied due to their potential biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide typically involves the reaction of 2-(3-methylphenyl)quinoline-4-carboxylic acid with butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as the use of ionic liquids and microwave irradiation can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkyl or aryl-substituted quinoline derivatives.
Scientific Research Applications
N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxamide derivatives: These compounds have similar structures but differ in the position of the carboxamide group.
Naphthalene-2-carboxamide derivatives: These compounds have a naphthalene ring instead of a quinoline ring.
Quinolone-2-carboxamides: These compounds have a quinolone ring instead of a quinoline ring.
Uniqueness
N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-butyl-2-(3-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O/c1-3-4-12-22-21(24)18-14-20(16-9-7-8-15(2)13-16)23-19-11-6-5-10-17(18)19/h5-11,13-14H,3-4,12H2,1-2H3,(H,22,24) |
InChI Key |
MOYNKIOFTGIENQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.